2-Fluoroethanol;formic acid

Catalog No.
S15349185
CAS No.
462-76-0
M.F
C3H7FO3
M. Wt
110.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroethanol;formic acid

CAS Number

462-76-0

Product Name

2-Fluoroethanol;formic acid

IUPAC Name

2-fluoroethanol;formic acid

Molecular Formula

C3H7FO3

Molecular Weight

110.08 g/mol

InChI

InChI=1S/C2H5FO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3)

InChI Key

XZSCEYXJKVGGSQ-UHFFFAOYSA-N

Canonical SMILES

C(CF)O.C(=O)O

2-Fluoroethanol;formic acid is a chemical compound that combines the properties of 2-fluoroethanol, an alcohol with a fluorine atom, and formic acid, the simplest carboxylic acid. 2-Fluoroethanol (C₂H₅FO) is a colorless liquid known for its role in organic synthesis, particularly as a solvent and reagent. Formic acid (HCOOH), on the other hand, is a corrosive and hygroscopic liquid with significant applications in various chemical processes. The combination of these two compounds may result in unique properties and reactivity due to the presence of both the alcohol and carboxylic acid functional groups.

The chemical behavior of 2-fluoroethanol;formic acid can be understood through its constituent parts:

  • Dehydration Reactions: Formic acid can decompose in the presence of concentrated sulfuric acid to yield carbon monoxide and water. This reaction demonstrates the reactivity of formic acid under acidic conditions .
  • Ester Formation: Both 2-fluoroethanol and formic acid can engage in esterification reactions, forming esters when reacted with each other or other alcohols. This is especially significant in synthetic organic chemistry where formic acid acts as a source of hydride ions .
  • Addition Reactions: 2-Fluoroethanol may participate in nucleophilic addition reactions due to the presence of the hydroxyl group, while formic acid can react with alkenes to form esters .

The biological activity of 2-fluoroethanol;formic acid is not extensively documented, but both components have notable effects. Formic acid has been shown to exhibit antimicrobial properties and can affect metabolic pathways in living organisms. It is also involved in various biochemical processes as a metabolic intermediate. The presence of fluorine in 2-fluoroethanol may enhance its biological activity due to increased lipophilicity, potentially affecting its interaction with biological membranes.

Synthesis of 2-fluoroethanol;formic acid can be approached through several methods:

  • Direct Reaction: A straightforward method involves mixing 2-fluoroethanol with formic acid under controlled conditions, possibly using catalysts to promote esterification.
  • Hydrolysis of Fluorinated Esters: Another route could involve hydrolyzing fluorinated esters derived from 2-fluoroethanol and carboxylic acids, including formic acid .
  • Fluorination of Ethanol: Ethanol can be fluorinated to produce 2-fluoroethanol, which can then be reacted with formic acid.

Research on interaction studies involving 2-fluoroethanol;formic acid primarily focuses on its reactivity under different conditions. For instance, studies indicate that formic acid can catalyze reactions involving hydroxyl radicals, impacting atmospheric chemistry . Additionally, investigations into its interactions with biological systems suggest potential metabolic pathways influenced by both components.

Several compounds share similarities with 2-fluoroethanol;formic acid due to their functional groups or structural features. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
EthanolC₂H₅OHSimple alcohol without fluorine; widely used as a solvent.
MethanolCH₃OHAnother simple alcohol; used extensively in industrial processes.
Fluoroacetic AcidCF₂HCOOHContains fluorine; more toxic than formic acid.
Acetic AcidCH₃COOHSimilar carboxylic acid; less reactive than formic acid.
Hydrofluoric AcidHFStrongly acidic; reacts violently with water and organic compounds.

Uniqueness: The combination of a fluorinated alcohol and formic acid creates unique reactivity profiles not found in simpler alcohols or carboxylic acids alone. The presence of fluorine may enhance stability or alter solubility characteristics compared to non-fluorinated counterparts.

The synthesis of 2-fluoroethanol through nucleophilic fluorination represents a fundamental approach in organofluorine chemistry, with applications ranging from pharmaceutical intermediates to specialized chemical building blocks [1] [2]. Nucleophilic fluorination mechanisms involve the displacement of leaving groups by fluoride anions, typically utilizing metal fluoride salts as fluorine sources under controlled reaction conditions [3] [4].

The most established synthetic route for 2-fluoroethanol production involves the treatment of 2-chloroethanol with potassium fluoride in a classical nucleophilic substitution reaction [2]. This transformation proceeds according to the equation: ClCH₂CH₂OH + KF → FCH₂CH₂OH + KCl, where the product exhibits a lower boiling point than the starting material, facilitating purification through distillation [2]. Alternative starting materials include 2-bromoethanol and (1,3)-dioxolan-2-one, both of which undergo similar nucleophilic displacement reactions [2].

Recent advances in nucleophilic fluorination have demonstrated the critical importance of reaction medium selection and catalyst systems [4] [5]. Studies utilizing boron trifluoride diethyl etherate as both fluorine source and Lewis acid activator have shown enhanced stereoselectivity and reaction efficiency compared to traditional hydrogen fluoride-based systems [4]. The mechanism involves initial alcohol activation followed by fluoride transfer through an oxyphosphonium fluoroborate ion pair intermediate [5].

Finkelstein Reaction Dynamics in Halogen Exchange Systems

The Finkelstein reaction represents a cornerstone methodology for halogen exchange in the synthesis of fluorinated alcohols, operating through a bimolecular nucleophilic substitution mechanism [6]. This reaction employs acetone as solvent and metal halide salts to facilitate the exchange of halogen atoms via displacement reactions [6]. The driving force for the reaction stems from the differential solubility of metal halides in acetone, with the less soluble substituted metal halide precipitating according to Le Chatelier's principle [6].

For 2-fluoroethanol synthesis, the Finkelstein reaction dynamics are particularly relevant when starting from 2-chloroethanol or 2-bromoethanol precursors [6] [7]. Primary and secondary alkyl halides, including benzylic and allylic systems, demonstrate optimal reactivity in these transformations [6]. The reaction mechanism proceeds through a concerted displacement process, with the nucleophilic fluoride attacking the carbon center while the leaving group departs simultaneously [6].

Optimization studies have revealed that microwave irradiation significantly enhances reaction rates in Finkelstein halogen exchange systems [6]. Under microwave conditions, reaction times are reduced from hours to minutes while maintaining high conversion yields [6]. The enhanced reactivity under microwave heating is attributed to selective heating of polar intermediates and improved mass transfer kinetics [6].

Table 1: Finkelstein Reaction Optimization Parameters for Fluoroethanol Synthesis

ParameterConventional ConditionsMicrowave-Enhanced ConditionsImprovement Factor
Reaction Time6-12 hours [6]15-30 minutes [6]12-24x faster
Temperature80-120°C [6]120-150°C [6]Enhanced heating efficiency
Yield65-80% [6]85-95% [6]1.2-1.5x improvement
Energy ConsumptionHigh [6]Reduced [6]60-70% reduction

The reaction kinetics follow second-order behavior, with rate constants strongly dependent on temperature and solvent polarity [7]. Catalytic systems employing tetraphenylphosphonium bromide as phase transfer catalyst have demonstrated particular effectiveness in promoting halogen exchange under solvent-free conditions [7].

Microwave-Assisted Synthesis Optimization Parameters

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing reaction efficiency in fluoroethanol production, offering precise control over reaction parameters and significant reductions in reaction times [8] [9]. The effectiveness of microwave heating depends critically on the dielectric properties of the reaction medium, with polar solvents demonstrating superior microwave coupling efficiency [8] [9].

Solvent selection plays a crucial role in microwave-assisted fluorination reactions [9]. The dielectric loss tangent (tan δ) serves as a key parameter for evaluating solvent suitability, with higher values indicating more efficient microwave energy absorption [8]. Ethylene glycol (tan δ = 1.350) and ethanol (tan δ = 0.941) represent highly effective solvents for microwave-assisted synthesis, while less polar solvents such as toluene (tan δ = 0.040) and hexane (tan δ = 0.020) demonstrate poor microwave coupling [8].

Temperature control represents a critical factor in microwave-assisted synthesis optimization [8] [10]. Accurate temperature measurement becomes essential as most chemical reactions show high sensitivity to thermal conditions [8]. The relationship between microwave power, reaction time, and temperature must be carefully optimized to prevent overheating while maximizing reaction efficiency [10].

Table 2: Microwave Synthesis Optimization Parameters for Fluoroethanol Production

ParameterOptimal RangeEffect on YieldReference Conditions
Temperature120-180°C [11] [10]Direct correlation up to 150°C [10]130°C optimal [12]
Reaction Time5-25 minutes [11] [10]Logarithmic relationship [10]15 minutes typical [12]
Microwave Power150-300W [11]Linear correlation [11]250W standard [11]
Heating Rate1-3°C/min [10]Critical for selectivity [10]2°C/min optimal [10]
Pressure50-600 torr [13]Affects reaction kinetics [13]200 torr typical [13]

The optimization of microwave-assisted fluorination reactions requires consideration of multiple interconnected parameters [12] [10]. Studies on fluoroethanol synthesis have demonstrated that optimal yields are achieved at moderate temperatures (130°C) with short reaction times (15 minutes), contrasting with conventional high-temperature, long-duration protocols [12]. This observation reflects the unique heating profile of microwave irradiation, which provides rapid, uniform heating throughout the reaction mixture [8].

Reaction monitoring during microwave-assisted synthesis can be accomplished through real-time analysis techniques including high-performance liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [11]. These analytical approaches enable precise determination of conversion rates and product selectivity as functions of reaction parameters [11].

Co-Crystallization Techniques for Acid-Alcohol Complex Formation

Co-crystallization represents a sophisticated approach for creating stable complexes between organic acids and alcohols through controlled intermolecular interactions [14] [15]. In the context of 2-fluoroethanol and formic acid systems, co-crystallization offers unique opportunities for enhancing physical and chemical properties through supramolecular assembly [14] [16].

The fundamental principles of co-crystallization involve the formation of hydrogen bonds and other non-covalent interactions between complementary molecular partners [14] [17]. For acid-alcohol systems, the primary driving forces include hydrogen bonding between carboxylic acid groups and hydroxyl functionalities, supplemented by dipole-dipole interactions and van der Waals forces [14] [15].

Formic acid demonstrates particular effectiveness as a co-crystallization partner due to its strong hydrogen bonding capability and small molecular size, which facilitates efficient packing arrangements [16]. The formation of formic acid-alcohol complexes has been demonstrated to proceed through initial nucleation events followed by crystal growth phases, with the overall process influenced by supersaturation levels and thermal conditions [16] [15].

Table 3: Co-Crystallization Methods and Conditions for Acid-Alcohol Systems

MethodTemperature RangeTime DurationYield RangeAdvantages
Solvent Evaporation20-25°C [17] [18]24-72 hours [17]70-90% [17]High purity, reliable [17]
Liquid-Assisted Grinding20-25°C [17]60-90 minutes [17]80-95% [17]Fast, minimal solvent [17]
Slurrying25-40°C [17]2-8 hours [17]75-85% [17]Scalable process [17]
Antisolvent Addition0-25°C [17]1-4 hours [17]65-80% [17]Controlled nucleation [17]

The selection of appropriate stoichiometric ratios represents a critical parameter in co-crystallization success [15]. For acid-alcohol systems, ratios of 1:1, 1:2, and 2:1 (acid:alcohol) have been systematically investigated, with 1:1 complexes generally demonstrating superior stability and crystalline quality [15]. The pH difference (ΔpKa) between acid and alcohol components serves as a predictive parameter, with values less than 1 favoring co-crystal formation over salt formation [18].

Characterization of co-crystalline products requires multiple analytical techniques including powder X-ray diffraction, infrared spectroscopy, and solid-state nuclear magnetic resonance spectroscopy [14] [15]. These methods enable confirmation of co-crystal formation through identification of characteristic hydrogen bonding patterns and lattice parameters [14].

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an environmentally sustainable approach for preparing fluorinated compounds and their complexes without the use of organic solvents [19] [20]. This methodology utilizes mechanical energy input through grinding, milling, or other physical activation methods to drive chemical transformations [21] [22].

The mechanochemical synthesis of fluoroethanol complexes proceeds through solid-state reactions where reactants are subjected to mechanical stress, creating localized high-energy regions that facilitate bond formation and breaking [21]. Ball milling represents the most widely employed mechanochemical technique, utilizing steel or ceramic grinding media in controlled atmospheres [19] [21].

Process optimization in mechanochemical synthesis requires careful consideration of multiple variables including milling frequency, grinding time, ball-to-sample ratio, and reactor filling degree [21] [22]. Studies have demonstrated that milling frequencies between 20-30 Hz provide optimal energy transfer for organic synthesis applications [19]. Reaction times typically range from 15 minutes to several hours, depending on the specific transformation and desired conversion level [19] [21].

Table 4: Mechanochemical Synthesis Parameters for Fluorinated Compound Preparation

ParameterOptimal RangeEffect on Product QualityEnergy Efficiency
Milling Frequency20-30 Hz [19] [21]Higher frequency improves mixing [21]Maximum at 25 Hz [21]
Grinding Time15-120 minutes [19] [22]Longer times increase yield [22]Optimal at 60 minutes [22]
Ball-to-Sample Ratio10:1 to 20:1 [21] [22]Higher ratios improve energy transfer [21]15:1 most efficient [22]
Filling Degree25-50% [22]30% provides optimal ball trajectory [22]Maximum efficiency at 30% [22]
Temperature Control20-40°C [22]Elevated temperatures may cause decomposition [22]Ambient preferred [22]

The mechanochemical approach offers several advantages over conventional solution-based methods, including elimination of solvent waste, reduced reaction times, and enhanced product selectivity [20] [21]. Energy efficiency studies indicate that mechanochemical processes consume significantly less energy compared to thermal activation methods, with energy inputs typically ranging from 95-112 kJ/mol [21].

Liquid-assisted grinding represents a hybrid approach combining the benefits of mechanochemical activation with controlled amounts of liquid additives [17] [22]. Small quantities of solvent (typically 10-20% by weight) serve as catalysts for co-crystal formation while maintaining the environmental advantages of solvent-free processing [17]. This technique has demonstrated particular effectiveness in promoting hydrogen bond formation between acid and alcohol components [17].

The scalability of mechanochemical processes has been demonstrated through pilot-scale studies showing linear scaling relationships for reactor volume and substrate quantities [21]. Scale-up factors of 10-15 have been achieved while maintaining product quality and reaction efficiency [21].

Characterization of mechanochemically prepared products requires attention to potential polymorphic variations and amorphous content formation [22] [23]. X-ray powder diffraction analysis serves as the primary method for confirming product identity and crystalline phase composition [22]. Complementary techniques including differential scanning calorimetry and solid-state nuclear magnetic resonance provide additional structural information [22].

The formation of hydrogen bonding networks in fluorinated alcohol-acid systems represents a fundamental aspect of molecular interaction dynamics that governs both structural stability and chemical reactivity. In the case of 2-fluoroethanol;formic acid complexes, the hydrogen bonding behavior exhibits distinct characteristics that differentiate it from conventional alcohol-acid systems due to the presence of the electronegative fluorine atom [1] [2].

The hydrogen bond donor ability of fluorinated alcohols shows significant variation depending on the degree and position of fluorination. For 2-fluoroethanol, the hydrogen bond donor parameter α²H is measured at 0.396, which is considerably lower than that of 2,2,2-trifluoroethanol at 0.567 [2]. This difference reflects the enhanced acidity of the hydroxyl proton with increased fluorine substitution. The electron-withdrawing effect of fluorine atoms increases the positive charge density on the hydroxyl hydrogen, thereby strengthening its capacity to form hydrogen bonds with acceptor species such as formic acid [2] [3].

SystemHydrogen Bond Donor α²HMolecular Weight (g/mol)Complex Formation
2-Fluoroethanol-Formic Acid0.396110.08Moderate strength
2,2,2-Trifluoroethanol-Formic Acid0.567160.05Strong
1-Fluoroethanol-Formic Acid0.396110.08Moderate strength

The molecular structure of 2-fluoroethanol;formic acid demonstrates a preference for forming cyclic hydrogen-bonded arrangements where both the alcohol and acid components participate as both donor and acceptor species [5]. The formic acid molecule, with its carboxyl group, provides both a hydrogen bond donor site (O-H) and acceptor site (C=O), while 2-fluoroethanol contributes its hydroxyl group as a donor and the fluorine atom as a weak acceptor [5]. This dual functionality enables the formation of ring-like structures that are thermodynamically favored over linear arrangements [5].

The intramolecular hydrogen bonding within 2-fluoroethanol itself plays a crucial role in determining the overall stability of the complex. The gauche conformation of 2-fluoroethanol, stabilized by an intramolecular O-H···F hydrogen bond with an energy of approximately 11-13 kJ/mol, influences the geometry and accessibility of the hydroxyl group for intermolecular interactions [6] [7]. This intramolecular interaction competes with the formation of intermolecular hydrogen bonds with formic acid, creating a delicate balance that determines the final complex structure [7].

Experimental evidence from infrared spectroscopy reveals that the formation of hydrogen-bonded complexes between fluorinated alcohols and carboxylic acids results in characteristic frequency shifts of the O-H stretching vibrations [8] [9]. The hydroxyl stretching frequency typically shifts to lower wavenumbers upon complexation, with the magnitude of the shift correlating with the strength of the hydrogen bond [9]. For 2-fluoroethanol;formic acid complexes, these shifts provide direct evidence of hydrogen bond formation and allow for quantitative assessment of interaction strengths [8].

The cooperative nature of hydrogen bonding in these systems becomes evident when multiple fluorinated alcohol molecules aggregate with formic acid. Studies of trifluoroethanol-formic acid systems demonstrate that aggregation leads to enhanced hydrogen bond donor ability through cooperative effects [10] [3]. The formation of dimers and trimers results in substantial increases in the acidity of terminal hydroxyl groups, with both the LUMO energy and natural charge of the terminal hydroxyl proton indicating cooperative enhancement of hydrogen bond donor capability [10] [3].

Temperature effects on hydrogen bonding networks show that lower temperatures favor the formation of more ordered structures with stronger intermolecular interactions [11]. Path integral molecular dynamics simulations of fluorinated alcohol systems reveal that nuclear quantum effects become particularly important at low temperatures, leading to modifications of the free energy landscape and barrier heights for conformational interconversion [11]. These quantum effects can significantly influence the stability and dynamics of hydrogen-bonded complexes [11].

The role of solvent environment in modulating hydrogen bonding networks cannot be overlooked. In non-polar solvents such as carbon tetrachloride, the hydrogen bonding between fluorinated alcohols and acids is enhanced due to the lack of competing interactions [2]. Conversely, in polar protic solvents, the formation of specific complexes may be disrupted by solvent-solute hydrogen bonding [2]. This solvent dependence has important implications for the practical applications of these systems in chemical synthesis and catalysis [2].

Conformational Analysis Through Rotational Spectroscopy

Rotational spectroscopy has emerged as a powerful technique for elucidating the detailed conformational preferences and structural dynamics of 2-fluoroethanol;formic acid complexes in the gas phase. This technique provides unambiguous structural information through the measurement of rotational constants, which are directly related to the moments of inertia and thus the mass distribution within the molecule [12] [13].

The conformational landscape of 2-fluoroethanol exhibits five unique conformations arising from rotations along the FCCO and HOCC dihedral angles, with the gauche-gauche conformer (G+g- and G-g+) representing the global minimum energy structure [12] [6]. These enantiomeric forms are stabilized by the intramolecular O-H···F hydrogen bond, which provides additional stability of approximately 11-13 kJ/mol compared to extended conformations [6] [7]. The preference for gauche conformations has been consistently observed across multiple experimental studies and theoretical calculations [12] [6].

Conformational Parameter2-Fluoroethanol Monomer2-Fluoroethanol-Formic Acid Complex
FCCO Dihedral (degrees)~60 (gauche)Modified upon complexation
HOCC Dihedral (degrees)~60 (gauche)Modified upon complexation
O-H Bond Length (Å)~0.96Extended
F···H Distance (Å)2.3-2.4Shortened upon complexation

Rotational spectroscopy studies of 2-fluoroethanol dimers reveal the formation of six predicted conformers, four of which have been experimentally observed and assigned [12]. These dimeric structures are exclusively composed of the most stable G+g-/G-g+ monomer units, indicating that the favorable intramolecular hydrogen bonding geometry is preserved upon intermolecular association [12]. The observed dimeric conformers exhibit compact geometries where the fluoromethyl group of the acceptor molecule tilts toward the donor, maximizing the contact area and optimizing both O-H···O and secondary C-H···F interactions [12].

The trimeric and tetrameric aggregates of 2-fluoroethanol demonstrate increasingly complex conformational behavior that challenges conventional expectations based on monomer stability [13]. Remarkably, two of the three most stable tetrameric structures consist exclusively of less stable monomer conformations, with a combined destabilization of approximately 40 kJ/mol compared to structures built from global minimum conformers [13]. This unexpected finding highlights the importance of intermolecular topology and cooperative stabilization effects in determining the overall stability of larger aggregates [13].

Conformational analysis of 2-fluoroethanol-water complexes through rotational spectroscopy reveals that the alcohol adopts the gauche conformation while water simultaneously acts as both hydrogen bond donor and acceptor [14]. The complex exhibits a hydrogen-bonded ring structure involving O-H···O and O-H···F interactions, with the water molecule positioned to maximize both types of hydrogen bonding interactions [14]. Deuterium isotopic substitution studies provide additional structural confirmation and reveal the presence of tunneling motions involving the exchange of bonded and non-bonded hydrogen atoms of water [14].

The application of chirped-pulse Fourier transform microwave spectroscopy has significantly advanced the capability to observe and assign rotational transitions of complex molecular systems [14] [15]. This technique enables the simultaneous detection of multiple conformers and provides the spectral coverage necessary to identify weak transitions that might be missed in conventional scanning techniques [14]. The enhanced sensitivity and speed of chirped-pulse methods make them particularly suitable for studying transient or weakly bound complexes [14].

High-resolution rotational spectroscopy can detect subtle perturbations in the rotational energy levels that arise from coupling between different vibrational states [16]. For 2-fluoroethanol, microwave-radiofrequency-infrared multiple resonance techniques have been employed to characterize weak perturbations in the infrared spectrum of the C-O stretching vibration [16]. These studies reveal interactions between rotational levels and nearby vibrational states, providing insights into the vibrational dynamics and energy redistribution pathways [16].

The temperature dependence of conformational populations can be extracted from rotational spectroscopy measurements performed at different expansion conditions [6]. In jet-cooled molecular beam experiments, the effective rotational temperature reflects the degree of cooling achieved during the supersonic expansion [6]. Analysis of rotational line intensities allows for the determination of conformational populations and, through Boltzmann statistics, the relative energies of different conformers [6].

Nuclear quadrupole coupling constants obtained from rotational spectroscopy provide information about the electric field gradient at nuclear sites, particularly for nitrogen-containing systems [17]. While not directly applicable to the 2-fluoroethanol;formic acid system, these parameters offer insights into the electronic environment and bonding characteristics when heteroatoms such as nitrogen are present in related systems [17]. The quadrupole coupling constants can serve as sensitive probes of changes in electronic structure upon complex formation [17].

Quantum Mechanical Studies of Electron Density Redistribution

Quantum mechanical investigations of electron density redistribution in 2-fluoroethanol;formic acid complexes provide fundamental insights into the electronic origins of molecular interactions and binding energies. Density functional theory calculations, employing various exchange-correlation functionals such as M06-2X and B3LYP with extended basis sets, have been extensively utilized to characterize the electronic structure modifications that occur upon complex formation [18] [19] [20].

The electron density redistribution upon hydrogen bond formation between 2-fluoroethanol and formic acid manifests primarily in the regions surrounding the hydroxyl and carboxyl groups [18] [21]. Quantum theory of atoms in molecules (QTAIM) analysis reveals the presence of bond critical points along the hydrogen bonding pathways, with electron densities at these critical points ranging from 0.010 to 0.019 atomic units [22] [23]. These values are characteristic of moderate-strength hydrogen bonds and correlate well with the experimentally observed binding energies [23].

Electronic Property2-Fluoroethanol MonomerComplex with Formic AcidChange Upon Complexation
Electron Density at BCP (a.u.)N/A0.010-0.019Formation of new BCP
Dipole Moment (Debye)~2.0EnhancedIncrease due to polarization
HOMO Energy (eV)VariableStabilizedLowering upon complexation
LUMO Energy (eV)VariableModifiedRedistribution of π* orbitals

Natural bond orbital analysis provides detailed information about the orbital interactions that stabilize the hydrogen-bonded complexes [24] [25]. The primary stabilization arises from the interaction between the lone pair orbitals of the oxygen atoms and the antibonding σ* orbitals of the O-H bonds [24]. For 2-fluoroethanol;formic acid complexes, the strength of these donor-acceptor interactions depends on the relative energies and spatial overlap of the participating orbitals [24]. The presence of fluorine atoms modifies the orbital energies through inductive effects, generally enhancing the hydrogen bond donor ability of the hydroxyl group [7].

The redistribution of electron density upon complexation leads to significant changes in the electrostatic potential surfaces of the interacting molecules [18] [21]. Fluorinated alcohols exhibit regions of enhanced positive electrostatic potential around the hydroxyl hydrogen due to the electron-withdrawing effect of fluorine [18]. This enhanced positive character facilitates stronger electrostatic interactions with the negatively charged regions of formic acid, particularly the carbonyl oxygen [18]. The complementary electrostatic potential surfaces provide a driving force for complex formation and determine the preferred orientation of the molecules [18].

Advanced quantum chemical methods such as symmetry-adapted perturbation theory (SAPT) allow for the decomposition of interaction energies into physically meaningful components including electrostatic, exchange-repulsion, induction, and dispersion contributions [24] [25]. For furan-formic acid and thiophene-formic acid complexes, SAPT analysis reveals that electrostatic interactions dominate the binding energy, with dispersion effects becoming more significant for larger aromatic systems [24] [25]. Similar decomposition analyses for fluorinated alcohol-acid complexes would provide comparable insights into the relative importance of different interaction components [24].

The effect of electron correlation on the electronic structure and bonding characteristics requires treatment beyond the Hartree-Fock level of theory [26] [19]. Second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster methods provide more accurate descriptions of the electron density distribution, particularly in regions where weak intermolecular interactions dominate [26]. For 2-fluoroethanol systems, MP2 calculations with extended basis sets such as 6-311++G(d,p) have been shown to provide reliable geometries and interaction energies [12] [13].

The vibrational frequencies calculated from quantum mechanical methods serve as fingerprints for the electronic structure and can be directly compared with experimental infrared and Raman spectra [26] [9]. The O-H stretching frequencies are particularly sensitive to hydrogen bonding interactions, with red-shifts typically observed upon complex formation [9]. The magnitude of these frequency shifts correlates with the strength of the hydrogen bonds and provides a quantitative measure of the electronic perturbation [9]. For 2-fluoroethanol;formic acid complexes, calculated vibrational frequencies must account for anharmonic effects to achieve quantitative agreement with experimental observations [11].

Solvent effects on electron density redistribution can be incorporated through continuum solvation models such as the polarizable continuum model (PCM) or through explicit solvation with molecular dynamics simulations [7] [20]. These approaches reveal how the surrounding environment modifies the electronic structure and interaction energies [20]. In polar solvents, the dipole moments of both 2-fluoroethanol and formic acid are enhanced, leading to stronger electrostatic interactions but also increased competition from solvent molecules [7].

Time-dependent density functional theory calculations provide insights into the electronic excited states and optical properties of hydrogen-bonded complexes [18]. The formation of hydrogen bonds typically leads to red-shifts in electronic absorption spectra due to stabilization of the excited states [18]. For fluorinated systems, the presence of fluorine atoms can introduce additional electronic transitions and modify the photophysical properties [18]. These calculations are essential for understanding the behavior of these complexes under photochemical conditions [18].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

110.03792224 g/mol

Monoisotopic Mass

110.03792224 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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